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Introduction
CAY10505 is a potent and selective inhibitor of the gamma (γ) isoform of phosphoinositide 3-

kinase (PI3K).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous

cellular processes, including cell growth, proliferation, survival, and migration.[4] Dysregulation

of this pathway is frequently observed in various diseases, including cancer and inflammatory

conditions, making PI3Kγ an attractive therapeutic target. These application notes provide

detailed protocols for utilizing CAY10505 in key functional assays to investigate its effects on

cellular processes.

Mechanism of Action
CAY10505 selectively inhibits the p110γ catalytic subunit of PI3K. This inhibition prevents the

phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-

trisphosphate (PIP3).[4] The reduction in PIP3 levels leads to decreased activation of

downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein

Kinase B).[4] By inhibiting the PI3Kγ/Akt signaling cascade, CAY10505 can modulate cellular

functions such as proliferation, survival, and apoptosis.
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Target IC50
Assay Conditions/Cell
Type

PI3Kγ 30 nM In neurons[2]

PI3Kα 0.94 µM Biochemical assay[1][3]

PI3Kβ 20 µM Biochemical assay[1][3]

PI3Kδ 20 µM Biochemical assay[1][3]

Casein Kinase 2 (CK2) 20 nM Kinase panel screening[1]

Akt Phosphorylation 228 nM In mouse macrophages[1]

Antiproliferative Activity 36.9 µM
Against human MCF7 cells (72

hrs)[2][3]

Recommended Working Concentrations

Assay Type Cell Line Example
Recommended
Concentration
Range

Incubation Time

Akt Phosphorylation
Neurons,

Macrophages
100 nM - 1 µM 1 - 4 hours

Cell

Viability/Proliferation

Multiple Myeloma

(MM) cell lines, MCF7
1 µM - 20 µM 48 - 72 hours

Apoptosis
Multiple Myeloma

(MM) cell lines
5 µM - 10 µM 24 - 72 hours

Experimental Protocols
Western Blotting for Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 (a common

indicator of Akt activation) to assess the inhibitory effect of CAY10505 on the PI3K pathway.[4]

[5]
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Cell Treatment

Protein Extraction and Quantification

Western Blotting

Data Analysis

Seed cells and allow to adhere

Serum-starve cells (optional)

Pre-treat with CAY10505

Stimulate with agonist (e.g., growth factor)

Lyse cells in RIPA buffer

Quantify protein concentration (BCA assay)

SDS-PAGE

Transfer to PVDF membrane

Block with 5% BSA or milk

Incubate with primary antibodies (p-Akt, total Akt)

Incubate with HRP-conjugated secondary antibody

Detect with ECL substrate

Quantify band intensities

Normalize p-Akt to total Akt

Click to download full resolution via product page

Caption: Workflow for Western Blot Analysis of Akt Phosphorylation.
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Materials:

CAY10505 (dissolved in DMSO)

Cell lines (e.g., multiple myeloma cell lines, macrophages)

Complete culture medium

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Protocol:

Cell Culture and Treatment:

Seed cells in 6-well plates and grow to 70-80% confluency.

For assays requiring stimulation, serum-starve the cells for 3-4 hours to reduce basal PI3K

activity.[4]

Pre-treat cells with various concentrations of CAY10505 (e.g., 0.1, 0.5, 1, 5, 10 µM) or

DMSO vehicle control for 1-2 hours.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1684643?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cell_Based_Assays_for_Measuring_PI3K_delta_and_PI3K_gamma_Inhibition.pdf
https://www.benchchem.com/product/b1684643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stimulate cells with an appropriate agonist (e.g., 100 ng/mL IGF-1 or 20% FBS) for 15-30

minutes.

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the

lysate to a microfuge tube.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay.

Western Blotting:

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

Separate proteins by electrophoresis.

Transfer proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt

overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.
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Detect the protein bands using an ECL substrate and an imaging system.

Data Analysis:

Quantify the band intensities using image analysis software.

Normalize the p-Akt signal to the total Akt signal for each sample.

Plot the normalized p-Akt levels against the CAY10505 concentration to determine the

inhibitory effect.

Cell Viability Assay
This protocol describes a method to assess the effect of CAY10505 on cell proliferation and

viability using a luminescent-based assay that measures ATP levels (e.g., CellTiter-Glo®).

Workflow Diagram:
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Cell Treatment

Assay Procedure

Data Analysis

Seed cells in a 96-well plate

Allow cells to adhere overnight

Treat with serial dilutions of CAY10505

Incubate for 48-72 hours

Equilibrate plate to room temperature

Add CellTiter-Glo® reagent

Mix on an orbital shaker

Measure luminescence

Calculate percent viability relative to control

Plot dose-response curve

Determine IC50 value

Click to download full resolution via product page

Caption: Workflow for Cell Viability Assay.
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Materials:

CAY10505 (dissolved in DMSO)

Cell lines (e.g., multiple myeloma cell lines, MCF7)

Complete culture medium

Opaque-walled 96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Protocol:

Cell Seeding:

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of culture medium.

Allow the cells to adhere and grow overnight.

Inhibitor Treatment:

Prepare serial dilutions of CAY10505 in culture medium.

Add the diluted CAY10505 or DMSO vehicle control to the wells.

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

Assay Procedure:

Equilibrate the plate to room temperature for approximately 30 minutes.

Add an equal volume of CellTiter-Glo® reagent to each well (100 µL).

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Signal Reading:

Measure the luminescence using a luminometer.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the DMSO-

treated control cells.

Plot the percent viability against the logarithm of the CAY10505 concentration to generate

a dose-response curve and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI)
Staining
This protocol describes the use of flow cytometry to quantify apoptosis induced by CAY10505
by detecting the externalization of phosphatidylserine (Annexin V staining) and loss of

membrane integrity (PI staining).[6][7]

Signaling Pathway Diagram:
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PI3K/Akt Signaling Pathway

CAY10505

PI3Kγ

inhibits

Induction of Apoptosis

PIP3

phosphorylates PIP2 to

PIP2

p-Akt (Active)

activates Akt via PDK1

Akt

Inhibition of Apoptosis

promotes cell survival
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Caption: CAY10505 Induces Apoptosis by Inhibiting the PI3Kγ/Akt Pathway.

Materials:

CAY10505 (dissolved in DMSO)

Cell lines (e.g., multiple myeloma cell lines)

Complete culture medium

Phosphate-buffered saline (PBS)
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Protocol:

Cell Treatment:

Seed 1-2 x 10^6 cells in a 6-well plate.

Treat cells with the desired concentrations of CAY10505 (e.g., 2.5, 5, 7.5, 10 µM) or

DMSO vehicle control for 24-72 hours.[2]

Cell Harvesting and Staining:

Harvest the cells (including any floating cells in the supernatant) and wash them twice with

cold PBS.

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x

10^6 cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Annexin-binding buffer to each tube.

Flow Cytometry Analysis:

Analyze the stained cells by flow cytometry as soon as possible.

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up

compensation and gates.

Data Analysis:
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Quantify the percentage of cells in each quadrant:

Lower-left (Annexin V-/PI-): Live cells

Lower-right (Annexin V+/PI-): Early apoptotic cells

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

Upper-left (Annexin V-/PI+): Necrotic cells

Compare the percentage of apoptotic cells in CAY10505-treated samples to the control.

Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and

experimental conditions. It is recommended to perform dose-response and time-course

experiments to determine the optimal conditions for your specific assay. CAY10505 is for

research use only and not for human or veterinary use.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1684643#how-to-use-cay10505-in-functional-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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